molecular formula C17H18N2O4 B6549374 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide CAS No. 1040639-22-2

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide

Cat. No.: B6549374
CAS No.: 1040639-22-2
M. Wt: 314.34 g/mol
InChI Key: QSRNVIHVATTZHM-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,3-benzodioxol-5-yl moiety , which is a common structure in organic chemistry and is found in various compounds with diverse biological activities . It also contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent parts, including the 1,3-benzodioxol-5-yl moiety and the oxazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, these properties could be influenced by factors such as the presence of the 1,3-benzodioxol-5-yl and oxazole moieties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information on this compound, it’s hard to comment on its safety and hazards .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. These could include further studies to better understand its synthesis, properties, and potential uses .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(11-3-1-2-4-11)18-9-13-8-15(23-19-13)12-5-6-14-16(7-12)22-10-21-14/h5-8,11H,1-4,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRNVIHVATTZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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